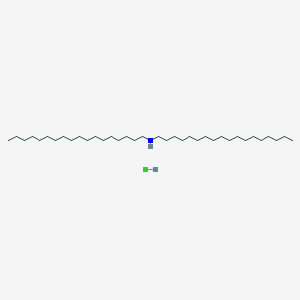
Distearylammonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Distearylammonium chloride, also known as this compound, is a useful research compound. Its molecular formula is C36H76ClN and its molecular weight is 558.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 55923. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Industrial Applications
Surfactant and Emulsifier
Distearylammonium chloride is widely recognized for its surfactant properties, making it useful in various industrial applications. It serves as an emulsifier in the formulation of asphalt emulsions and is utilized in the production of synthetic rubber and silicone oil. Its ability to disperse and stabilize mixtures enhances product performance in these applications .
Fabric Softeners
Historically, this compound was a primary ingredient in fabric softeners due to its antistatic and softening properties. Although its use has declined due to environmental concerns regarding biodegradability, it remains effective in formulations aimed at improving the texture and feel of fabrics .
Cosmetic Applications
Hair Conditioning Agents
In cosmetics, this compound is predominantly used as a conditioning agent in hair care products. It provides antistatic effects and enhances gloss and softness in hair formulations. Products such as cream-type hair conditioners often contain this compound at concentrations ranging from 0.5% to 2% .
Skin Care Products
The compound is also utilized in skin care formulations for its moisturizing properties. Its cationic nature allows it to bind well with negatively charged skin surfaces, thereby enhancing hydration and skin feel .
Agricultural Applications
Soil Conditioning
this compound can be employed as a soil conditioner due to its ability to improve soil structure and water retention. It acts as a dispersing agent for organic bentonites, which are used to enhance soil properties .
Pesticide Formulations
This compound is included in certain pesticide formulations as an adjuvant to improve the efficacy of active ingredients by enhancing their spreadability and adherence on plant surfaces .
Environmental Applications
Biodegradation Studies
Research indicates that this compound can undergo mineralization in activated sludge systems, demonstrating its potential for biodegradation in wastewater treatment processes. Studies have shown that realistic concentrations (0.5-5 mg/L) can be effectively mineralized over time, suggesting a pathway for environmental remediation .
Case Study 1: Efficacy in Wastewater Treatment
A study conducted by Sullivan (1983) assessed the biodegradability of this compound in activated sludge systems. The results indicated that approximately 30-40% of carbon was mineralized within 30 days at concentrations typical of consumer use, showcasing its potential for safe disposal through municipal wastewater treatment systems .
Case Study 2: Application in Hair Care Products
A comprehensive evaluation of hair conditioners containing this compound revealed significant improvements in hair softness and manageability compared to formulations lacking this ingredient. The study highlighted the compound's role in reducing static electricity and enhancing overall hair health .
Summary Table of Applications
| Application Area | Specific Uses | Benefits |
|---|---|---|
| Industrial | Surfactant, emulsifier | Improved product stability |
| Cosmetic | Hair conditioners, skin care products | Antistatic effects, enhanced moisture |
| Agricultural | Soil conditioner, pesticide adjuvant | Improved soil properties |
| Environmental | Wastewater treatment | Biodegradable potential |
Eigenschaften
CAS-Nummer |
6944-28-1 |
|---|---|
Molekularformel |
C36H76ClN |
Molekulargewicht |
558.4 g/mol |
IUPAC-Name |
N-octadecyloctadecan-1-amine;hydrochloride |
InChI |
InChI=1S/C36H75N.ClH/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h37H,3-36H2,1-2H3;1H |
InChI-Schlüssel |
KGOGNDXXUVELIQ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCNCCCCCCCCCCCCCCCCCC.Cl |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCNCCCCCCCCCCCCCCCCCC.Cl |
Synonyme |
dioctadecylamine dioctadecylamine hydrobromide dioctadecylamine hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















